

Potential off-target effects of Bmy 21502

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Compound of Interest

Compound Name: Bmy 21502

Cat. No.: B1667324

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Technical Support Center: BMS-214662

Note for the User: The compound "**Bmy 21502**" referenced in the topic is likely a typographical error. This technical guide focuses on the well-documented and structurally related compound BMS-214662, a potent farnesyltransferase inhibitor with significant and complex biological activities.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, experimental protocols, and data regarding the on-target and potential off-target effects of BMS-214662.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during experiments with BMS-214662.

Q1: What is the primary, intended mechanism of action for BMS-214662?

A1: BMS-214662 is a potent and highly selective inhibitor of protein farnesyltransferase (FTase).[1] This enzyme is responsible for attaching a farnesyl lipid group to substrate proteins, a critical step for their localization to the cell membrane and subsequent function.[2][3] By blocking this process, BMS-214662 was designed to inhibit the function of key signaling proteins like Ras, thereby exerting anti-tumor activity.[4] It has an IC50 value of 1.3 nM for inhibiting H-Ras processing.[4]

Q2: I'm observing unexpectedly high levels of apoptosis or cytotoxicity in my experiments, even in cell lines where FTase inhibition alone is not typically cytotoxic. What could be the cause?

A2: This is a critical observation and points to a major off-target effect of BMS-214662. Recent research has revealed that BMS-214662 also functions as a "molecular glue."[\[5\]](#)[\[6\]](#)[\[7\]](#) It induces the E3 ubiquitin ligase TRIM21 to target and degrade multiple nucleoporin proteins (NUPs), which are essential components of the nuclear pore complex.[\[5\]](#)[\[8\]](#)[\[9\]](#) This leads to the inhibition of nuclear export and ultimately triggers potent, caspase-dependent apoptosis.[\[5\]](#)[\[7\]](#)[\[10\]](#) This cytotoxic effect is independent of its FTase inhibition activity and correlates strongly with the expression levels of TRIM21 in the cell line.[\[5\]](#)[\[8\]](#)

Q3: How can I experimentally verify that BMS-214662 is inhibiting farnesyltransferase in my cellular model?

A3: The most common method is to assess the farnesylation status of a known FTase substrate via Western blot.[\[11\]](#) Proteins like the chaperone HDJ-2 (also known as DNAJA1) or Lamin A are excellent markers. When FTase is inhibited, the unprocessed, unfarnesylated form of the protein accumulates. This form migrates more slowly on an SDS-PAGE gel, resulting in a visible band shift upwards compared to the control.[\[11\]](#) Accumulation of the slower-migrating band is a direct indicator of on-target FTase inhibition in your cells.[\[12\]](#)

Q4: My K-Ras or N-Ras mutant cell line shows resistance to the anti-proliferative effects of BMS-214662. What is a likely mechanism?

A4: While BMS-214662 potently inhibits FTase, Ras proteins (specifically K-Ras and N-Ras) can undergo alternative prenylation. When farnesylation is blocked, these proteins can instead be modified by a related enzyme, geranylgeranyltransferase-I (GGTase-I).[\[11\]](#) This alternative modification allows the Ras protein to still localize to the membrane and remain functional, conferring resistance to FTIs. To test for this, you can co-treat your cells with BMS-214662 and a GGTase-I inhibitor (GGTI). A synergistic inhibitory effect would suggest that alternative prenylation is a key resistance mechanism in your model.[\[11\]](#)

Q5: What were the most common toxicities or side effects observed during human clinical trials of BMS-214662?

A5: In Phase I clinical trials, the dose-limiting toxicities (DLTs) observed in patients with advanced solid tumors or leukemias included hematological effects like neutropenia and thrombocytopenia.[12][13] Non-hematological DLTs included nausea, vomiting, and diarrhea.[12][14][15] Reversible transaminitis (elevated liver enzymes) was also noted.[14]

Data Presentation: On-Target and Off-Target Activity

The following tables summarize the key quantitative data for BMS-214662.

Table 1: On-Target Activity against Farnesyltransferase (FTase)

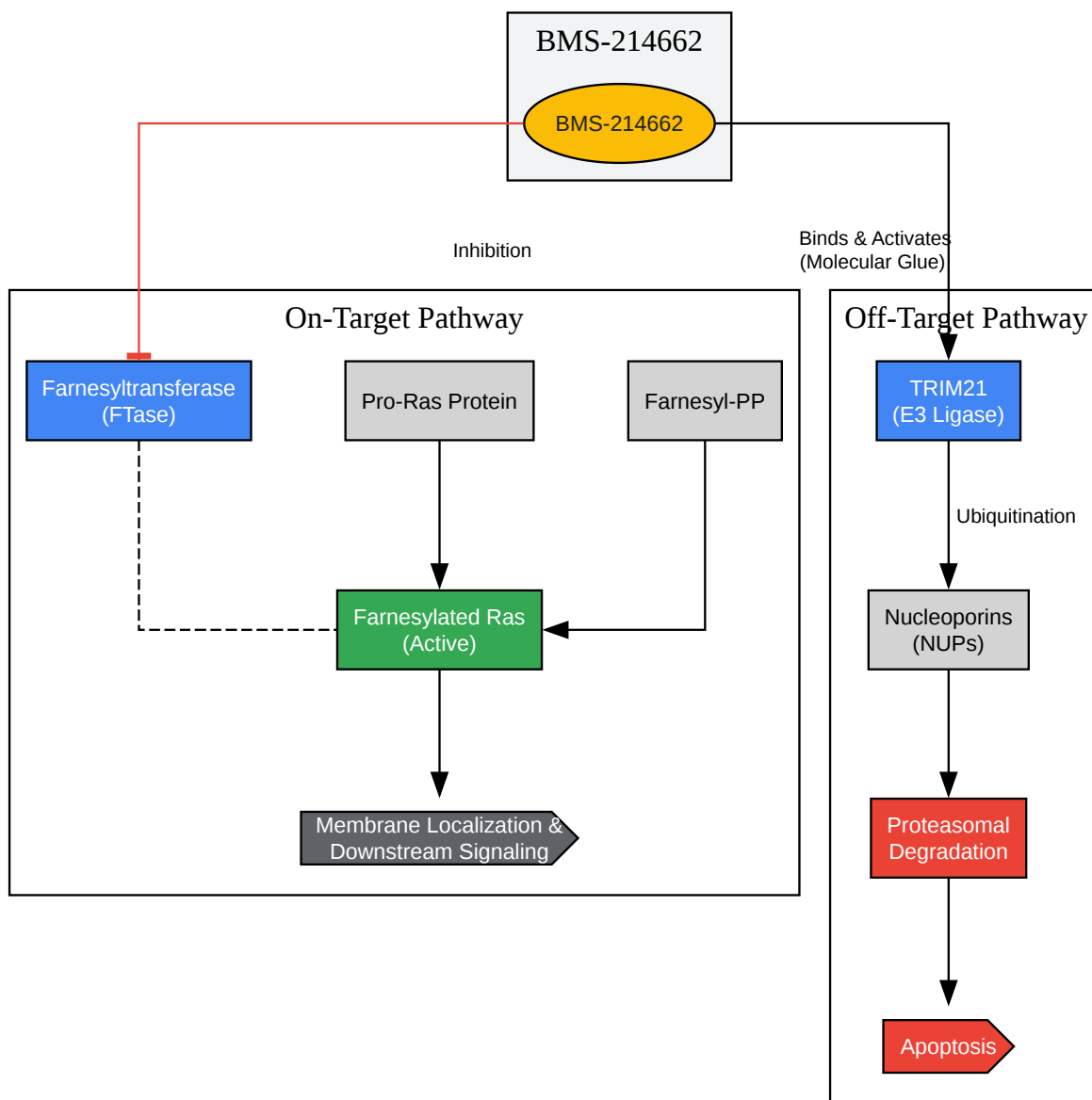
Target Protein	Assay Type	IC50 Value	Selectivity Note
H-Ras Processing	Cellular Assay	1.3 nM[4]	>1000-fold selective for FTase over GGTase-I[4]
K-Ras Processing	Cellular Assay	8.4 nM[4]	N/A

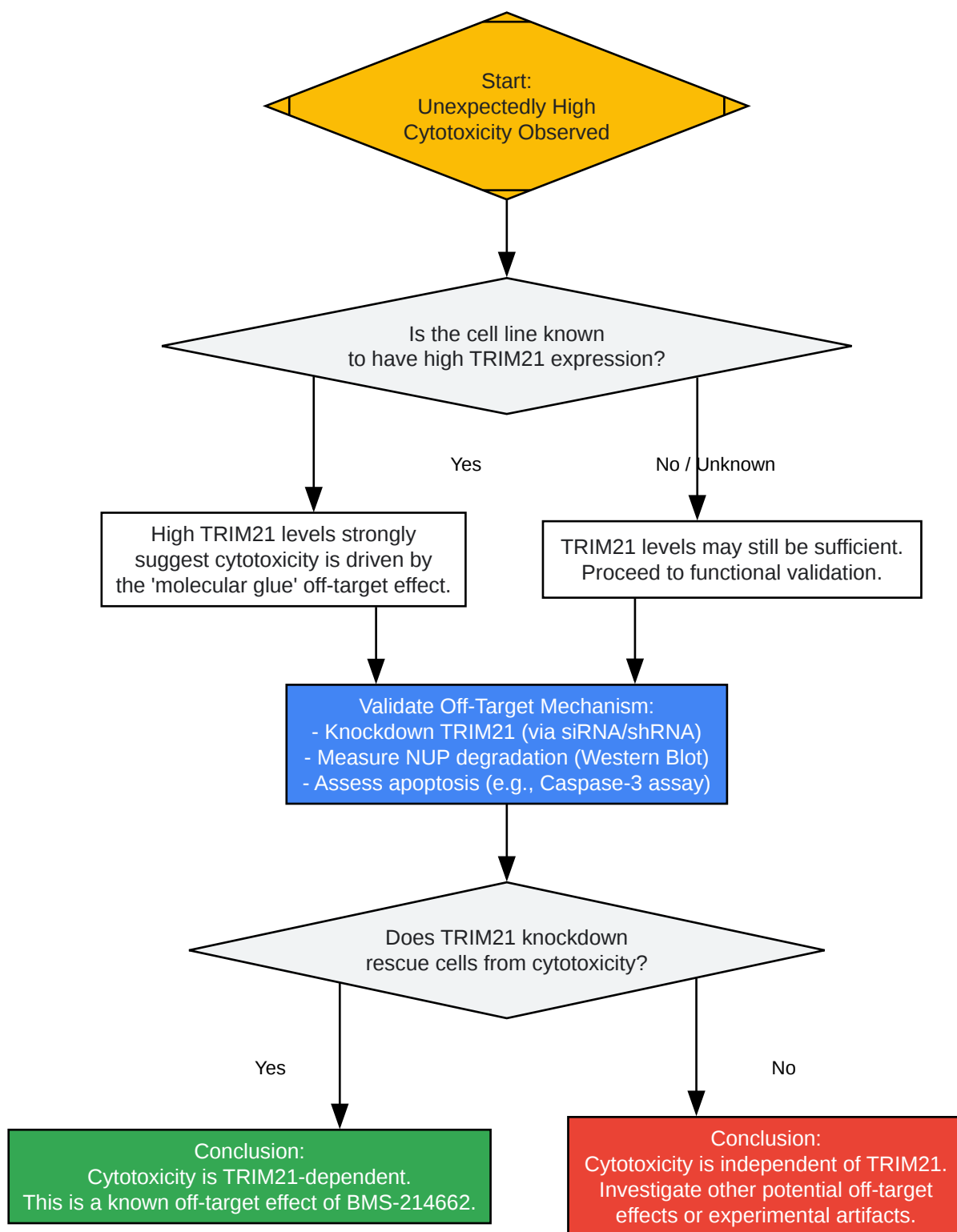
Table 2: Key Off-Target Activity Profile

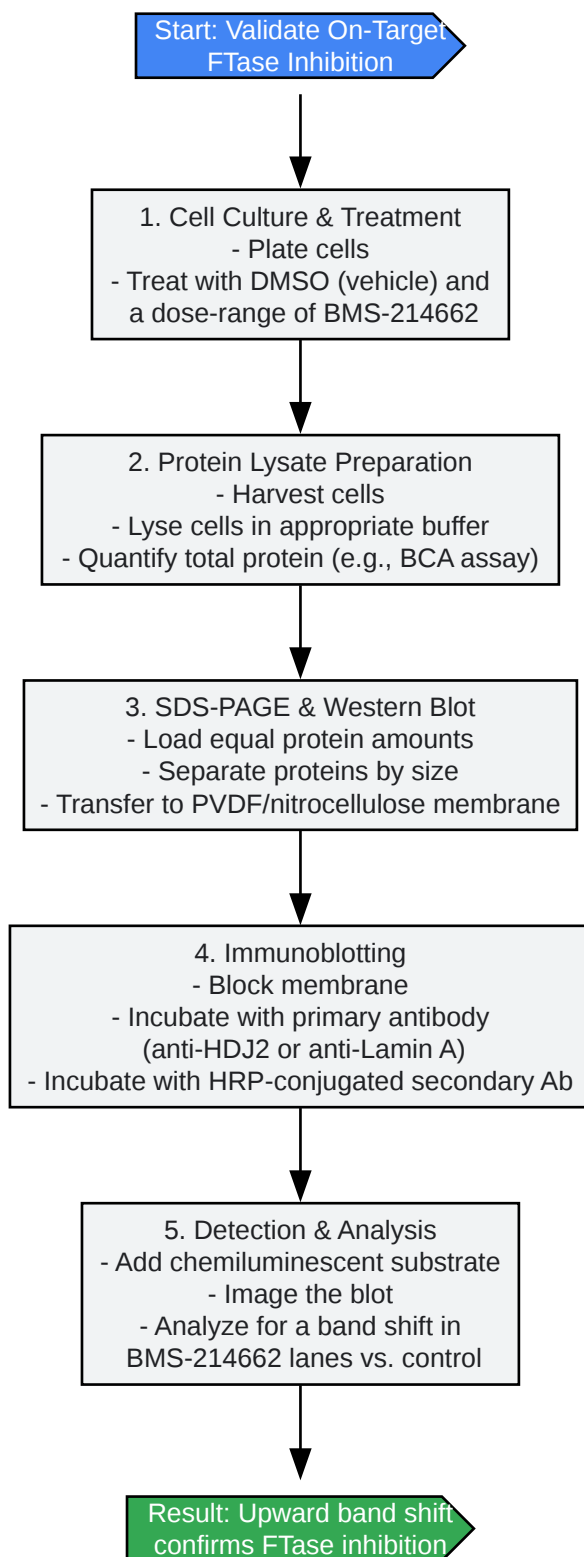
Off-Target Mechanism	Target Protein	Effect	Potency
Molecular Glue	TRIM21 (E3 Ligase)	Induces degradation of Nucleoporins (e.g., NUP98)[6][9]	Highly potent, leads to apoptosis[5]
Geranylgeranyltransferase-I	GGTase-I	Inhibition of Ras-CVLL geranylgeranylation	1.3 μM[4]
Geranylgeranyltransferase-I	GGTase-I	Inhibition of K-Ras geranylgeranylation	2.3 μM[4]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to BMS-214662.







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